molecular formula C30H30Cl2F2N2O8S B606644 Chf-6001 CAS No. 1239278-59-1

Chf-6001

カタログ番号 B606644
CAS番号: 1239278-59-1
分子量: 687.5328
InChIキー: VCFBPAOSTLMYIV-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHF-6001, also known as Tanimilast , is a novel PDE4 inhibitor designed for treating pulmonary inflammatory diseases via inhaled administration . It has been shown to be more potent than roflumilast and cilomilast in inhibiting PDE4 enzymatic activity .


Molecular Structure Analysis

The molecular formula of CHF-6001 is C30H30Cl2F2N2O8S . The average molecular weight is 687.536 Da and the monoisotopic mass is 686.106812 Da . The structure of CHF-6001 includes various functional groups such as esters, amides, and sulfones .


Physical And Chemical Properties Analysis

The physical and chemical properties of CHF-6001 include a density of 1.5±0.1 g/cm3, a boiling point of 811.5±75.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C . The molar refractivity is 160.8±0.5 cm3 .

科学的研究の応用

  • Inhibition of NF-κB Nuclear Translocation : CHF 6001 inhibits nuclear translocation of NF-κB in lipopolysaccharide (LPS)-induced lung inflammation in mice. This activity signifies its potential in attenuating inflammation in respiratory diseases (Stellari et al., 2017).

  • Metabolism and Pharmacokinetics : The metabolism of CHF 6001 was studied across different species and revealed that CYP3A4/5 isoenzymes are primarily responsible for its metabolism in human liver microsomes. This research is crucial for understanding the drug's behavior in the human body (Cenacchi et al., 2015).

  • Safety and Tolerability in Humans : A study on healthy volunteers demonstrated the safety and tolerability of CHF 6001, with limited gastrointestinal adverse events, suggesting its potential for safe use in humans (Lucci et al., 2016).

  • Bronchoconstriction-induced Remodeling Inhibition : CHF 6001, in combination with anticholinergics, can inhibit bronchoconstriction-induced remodeling in lung tissues. This indicates its role in managing airway remodeling associated with respiratory diseases (Kistemaker et al., 2017).

  • Efficacy in Chronic Obstructive Pulmonary Disease (COPD) and Asthma : CHF 6001 is under development for treating COPD and asthma, showing promise in improving these conditions due to its potent anti-inflammatory activity and favorable pharmacokinetic profile (Esposito et al., 2013).

作用機序

CHF-6001 is a highly potent and selective phosphodiesterase 4 inhibitor . It demonstrates anti-inflammatory effects with minimal systemic side effects, likely due to the high lung relative to systemic exposure provided by inhaled delivery .

Safety and Hazards

CHF-6001 has been shown to be safe and well-tolerated in healthy subjects and asthma patients . In a study, all doses of CHF-6001 were safe and well-tolerated, with no significant gastrointestinal side effects .

将来の方向性

CHF-6001 has shown promise in reducing the rate of moderate and severe exacerbations in patients with moderate-to-severe COPD . The effects were larger in patients with a chronic bronchitis phenotype and were even more pronounced in those patients with chronic bronchitis and a blood eosinophil count ≥0.15 x 109/L . These findings suggest that specific patient subgroups may receive particular benefit from CHF-6001, indicating a potential direction for future research and clinical application.

特性

IUPAC Name

[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFBPAOSTLMYIV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tanimilast

CAS RN

1239278-59-1
Record name Tranimilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHF-6001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRANIMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。